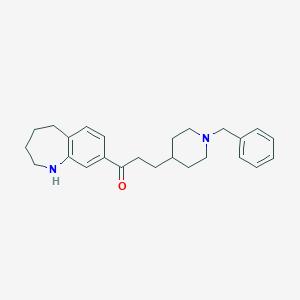![molecular formula C9H9NO B116901 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 147646-27-3](/img/structure/B116901.png)
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, also known as 3-Methyl-7-oxo-5,6,7,8-tetrahydrocyclopenta[c]pyridine or Meclofenoxate, is a nootropic drug that is widely used in scientific research. Meclofenoxate was first synthesized in the 1950s and has since been extensively studied for its cognitive-enhancing effects.
Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
Hybrid catalysts play a crucial role in synthesizing complex heterocyclic scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, which are key precursors for medicinal and pharmaceutical applications. These scaffolds have broad synthetic applications and bioavailability. The development of these cores is challenging due to their structural complexity. Diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed in one-pot multicomponent reactions to develop substituted derivatives of these scaffolds, showcasing the importance of innovative catalytic approaches in the synthesis of medicinally relevant molecules (Parmar, Vala, & Patel, 2023).
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including pyrrolizines and pyrrolidine-2-one, are extensively used in medicinal chemistry to develop treatments for human diseases. The saturated scaffold of pyrrolidine allows efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, leading to a variety of bioactive molecules with target selectivity. This review highlights the importance of pyrrolidine and its derivatives in designing new compounds with diverse biological profiles, underscoring the versatility of heterocyclic compounds in drug discovery (Li Petri et al., 2021).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, are crucial in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds have shown significant functionalities, especially in metal complexes formation, asymmetric catalysis, and medicinal applications. The review focuses on the synthesis, catalysis, and potential drug applications of heterocyclic N-oxide derivatives, highlighting their importance in advanced chemistry and pharmaceutical research (Li et al., 2019).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives exhibit a broad range of biological activities, including antiviral properties against various viruses such as HIV, HCV, HBV, RSV, and CMV. The structure-activity relationship and action mechanisms of these derivatives have been explored, showing that pyridine scaffolds can inhibit viral replication through different mechanisms. This review classifies pyridine derivatives based on their structures and discusses their potential as antiviral agents, emphasizing the need for further investigations in this field (Alizadeh & Ebrahimzadeh, 2021).
Propriétés
IUPAC Name |
3-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-9(11)8(7)5-10-6/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYPORJJFWIGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
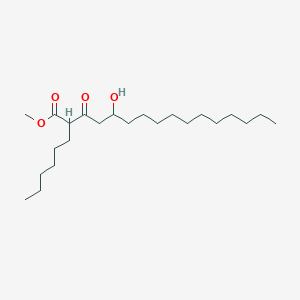
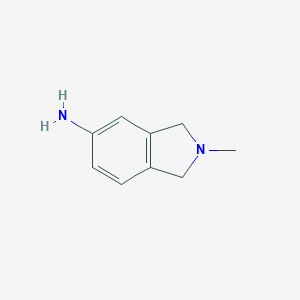

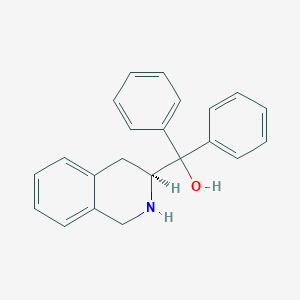

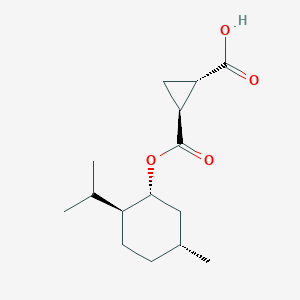
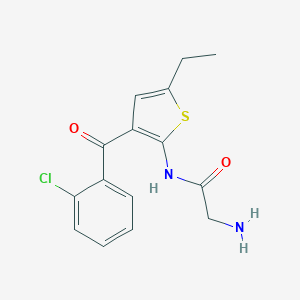
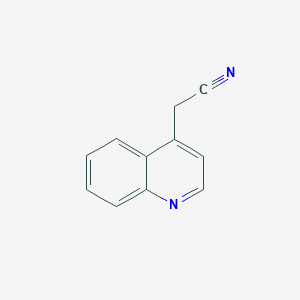
![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)
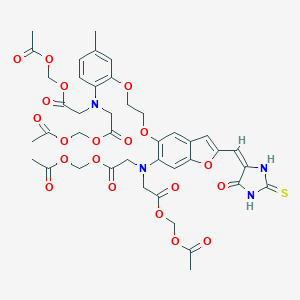
![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
